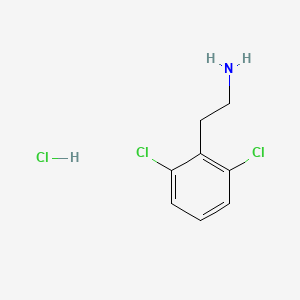

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDJLKXCGDQOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isomeric Divergence in Halogenated Phenethylamines: A Comparative Technical Guide to 2,4- and 2,6-Dichlorophenethylamine

Executive Summary

In the landscape of medicinal chemistry, the positional isomerism of dichlorinated phenethylamines represents a textbook case of how steric and electronic modifications dictate synthetic accessibility, metabolic fate, and receptor affinity. While 2,4-dichlorophenethylamine (2,4-DCPEA) and 2,6-dichlorophenethylamine (2,6-DCPEA) share the same molecular formula (

This guide analyzes the divergence between these two isomers, focusing on the "Ortho Effect" in the 2,6-isomer—where steric crowding inhibits rotation and blocks metabolic sites—versus the electronic asymmetry of the 2,4-isomer.

Part 1: Structural & Physicochemical Analysis

The core differentiator between these isomers is symmetry and steric hindrance .

Structural Geometry

-

2,6-DCPEA (

Local Symmetry): The amine side chain is flanked by two chlorine atoms. This creates a "molecular gate," significantly increasing the rotational energy barrier of the ethylamine chain relative to the phenyl ring. The molecule possesses a plane of symmetry running through the C1-C4 axis. -

2,4-DCPEA (

Asymmetry): The chlorines are distributed unevenly (ortho and para). The side chain has free rotation, and the molecule lacks the severe steric crowding of the 2,6-isomer.

Electronic Properties Table

| Feature | 2,6-Dichlorophenethylamine | 2,4-Dichlorophenethylamine |

| Symmetry Point Group | ||

| Steric Hindrance | High (Ortho-Ortho clash) | Moderate (Ortho-Para distribution) |

| Dipole Moment | Lower (Cl vectors partially cancel) | Higher (Cl vectors additive) |

| Lipophilicity (LogP) | ~2.5 (High metabolic stability) | ~2.5 (Lower metabolic stability) |

| pKa (Amine) | ~9.4 (Slightly depressed by inductive effect) | ~9.5 |

Part 2: Synthetic Pathways & Protocols

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the chlorine substituents.

The Divergence of Electrophilic Substitution

-

2,4-DCPEA (The "Natural" Product): Direct chlorination of phenethylamine is difficult to control. However, chlorination of precursors (like benzaldehyde) naturally favors the 2,4-position due to the ortho/para directing nature of the first chlorine.

-

2,6-DCPEA (The "Forced" Product): You cannot easily make this via direct chlorination of a monosubstituted precursor because the first chlorine directs incoming electrophiles to the 4-position (para). Therefore, 2,6-DCPEA must be synthesized from a pre-halogenated scaffold , typically 2,6-dichlorobenzaldehyde.

Core Protocol: The Henry Reaction (Nitroaldol Condensation)

This is the industry-standard route for high-purity synthesis of both isomers, though it is strictly required for the 2,6-isomer.

Reaction Scheme:

Step-by-Step Methodology

-

Condensation (Nitrostyrene Formation):

-

Reagents: 2,6-Dichlorobenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst).

-

Conditions: Reflux in glacial acetic acid for 2–4 hours.

-

Critical Observation: The 2,6-dichloronitrostyrene intermediate often crystallizes with difficulty due to steric bulk; cooling to -20°C may be required. The 2,4-isomer crystallizes readily.

-

Purification: Recrystallization from IPA/MeOH.

-

-

Reduction (Amine Formation):

-

Reagents: Lithium Aluminum Hydride (LAH) (4 equiv) in anhydrous THF.

-

Safety Note: LAH is pyrophoric. Use Schlenk line techniques.

-

Procedure: Add the nitrostyrene solution dropwise to the LAH suspension at 0°C. Reflux for 6 hours.

-

Workup: Quench via the Fieser method (

mL

-

Visualizing the Synthetic Logic

Figure 1: Synthetic divergence showing the parallel pathways required to access the specific isomers. Note the steric challenges in the 2,6-pathway.

Part 3: Analytical Forensics ( H NMR)

Distinguishing these isomers analytically is straightforward due to their proton splitting patterns. This is the primary method for validating isomeric purity.

Comparative NMR Table (CDCl , 400 MHz)

| Proton Environment | 2,6-DCPEA (Symmetric) | 2,4-DCPEA (Asymmetric) |

| Aromatic H-3 | 7.25 ppm (d, J=8Hz) | 7.35 ppm (d, J=2Hz) (Meta coupling) |

| Aromatic H-4 | 7.05 ppm (t, J=8Hz) | N/A (Substituted) |

| Aromatic H-5 | 7.25 ppm (d, J=8Hz) | 7.18 ppm (dd, J=8, 2Hz) |

| Aromatic H-6 | N/A (Substituted) | 7.15 ppm (d, J=8Hz) |

| Pattern Name | AMX System (Complex splitting) | |

| Side Chain ( | ~3.10 ppm (Triplet) | ~2.95 ppm (Triplet) |

Key Diagnostic:

-

If you see a triplet in the aromatic region, you have the 2,6-isomer .

-

If you see complex splitting (doublets of doublets) and no triplet , you have the 2,4-isomer .

Part 4: Pharmacological & Metabolic Implications

The structural differences translate directly into biological behavior, particularly regarding metabolic stability and enzyme interaction.

Metabolic Stability (The "Diclofenac Effect")

The 2,6-dichloro substitution pattern is famous in medicinal chemistry (e.g., Diclofenac, Clonidine) for blocking oxidative metabolism.

-

2,6-DCPEA: The two chlorine atoms at the ortho positions sterically shield the benzylic carbon and the ring itself from Cytochrome P450 enzymes. This prevents hydroxylation at the ortho-positions and significantly slows deamination.

-

2,4-DCPEA: The 6-position is open. This molecule is highly susceptible to metabolic attack (ring hydroxylation) at the vacant ortho and meta positions, leading to faster clearance.

Receptor Binding (SAR)

-

Steric Clashes: The 2,6-isomer cannot lie flat in many receptor pockets (like MAO-A or MAO-B) due to the width of the chlorine atoms. This often reduces potency compared to the 2,4-isomer, which can adopt a more planar conformation to slide into the active site.

-

Selectivity: However, this same bulk can induce selectivity for specific adrenergic subtypes (

) where the "clamped" conformation is preferred.

Biological Pathway Logic[1]

Figure 2: Structure-Activity Relationship (SAR) displaying how the 2,6-substitution pattern blocks metabolic degradation compared to the 2,4-isomer.

References

-

PubChem. (2023). 2,6-Dichlorophenethylamine Compound Summary. National Center for Biotechnology Information. Link

-

Shulgin, A. T., & Carter, M. F. (1975). Centrally active phenethylamines.[1] Psychopharmacology Communications, 1(1), 93-98.[1] (Foundational text on PEA synthesis/activity). Link

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs... to Improve Metabolic Stability.[2] Drug Metabolism and Disposition.[2][3][4] (Demonstrates the principle of halogen-based metabolic blocking). Link

-

Sigma-Aldrich. (2023).[5] 2,4-Dichlorophenethylamine Product Specification and NMR Reference.Link

-

BenchChem. (2025).[3] Comparative Analysis of Metabolic Stability of 2,6-Dichlorophenylacetic Acid and Analogs. (Reference for the "Ortho Effect" stability). Link

Sources

- 1. Centrally active phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dichlorophenethylamine hydrochloride safety data sheet (SDS)

Introduction

2,6-Dichlorophenethylamine hydrochloride is a substituted phenethylamine derivative of significant interest in neuropharmacological research and as a synthetic building block in drug development. Its structure, featuring a chlorinated aromatic ring, imparts specific chemical and biological properties. However, this structure also necessitates a rigorous and well-informed approach to safety. Compounds within the chlorinated aromatic amine class present a range of potential hazards, from severe corrosive effects to systemic toxicity.[1][2]

This guide is designed for researchers, scientists, and drug development professionals who handle 2,6-Dichlorophenethylamine hydrochloride. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the compound's hazard profile. By explaining the causality behind safety protocols, this document aims to empower laboratory personnel to work with confidence and a heightened sense of risk awareness, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and GHS Classification

The first step in safe handling is a comprehensive understanding of the inherent hazards. 2,6-Dichlorophenethylamine hydrochloride is classified as a hazardous substance, primarily due to its corrosive nature. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

The hydrochloride salt is a solid, while the free base is a liquid.[3] Both forms should be handled with care, but the primary concern is severe damage upon contact. The primary GHS classification for the free base, which informs the handling of the salt, is GHS05: Corrosive .[3]

Table 1: GHS Classification Summary for 2,6-Dichlorophenethylamine

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. | [3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. (Implied by H314) | [3][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | [5] |

| Aquatic Hazard (Chronic) | Category 2 (Assumed) | H411: Toxic to aquatic life with long lasting effects. | |

Note: Some classifications are inferred from structurally similar compounds like 2,6-dichlorophenylhydrazine HCl and general data on chlorinated aromatics, as specific data for the title compound is limited. A conservative approach is always recommended.

The core danger of this compound is its ability to cause severe chemical burns.[3][4] The dichloro-substituted phenyl ring and the amine functional group contribute to its reactivity and potential to disrupt biological tissues upon contact.

Section 2: Toxicological Profile and Routes of Exposure

Understanding the toxicology is key to appreciating the "why" behind safety protocols. As a primary aromatic amine, 2,6-Dichlorophenethylamine hydrochloride poses risks through multiple exposure routes.[2]

-

Dermal (Skin) Contact: This is a primary route of concern. Due to its corrosive nature (H314), direct contact can cause immediate and severe chemical burns.[3][4] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, potentially leading to systemic toxicity.[2]

-

Ocular (Eye) Contact: Contact with the eyes will cause serious, potentially irreversible damage.[3] The corrosive properties can destroy the delicate tissues of the cornea, leading to blindness. Immediate and prolonged irrigation is critical.

-

Inhalation: If handled as a fine powder, inhalation of dust is a significant risk. This can cause severe irritation and chemical burns to the respiratory tract.[5][6] Systemic absorption following inhalation is also possible.

-

Ingestion: Accidental ingestion is highly dangerous. It can cause severe burns to the mouth, throat, and stomach, and may be harmful or fatal.[3][5]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of 2,6-Dichlorophenethylamine hydrochloride solid, and any work with its solutions, must be conducted inside a certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Stations: A safety shower and eyewash station must be located in the immediate work area, be clearly marked, and tested regularly.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.[1]

-

Hand Protection: Chemically resistant gloves are mandatory. Given the corrosive nature of the compound, gloves made of robust materials like butyl rubber or Viton® should be considered. Always consult the glove manufacturer’s resistance guide. Double-gloving is recommended.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] Given the severe risk to eyes, it is highly recommended to also use a full-face shield when handling the solid or solutions.

-

Skin and Body Protection: A buttoned lab coat is required. For any procedure with a risk of splashing or handling larger quantities, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: While a fume hood is the primary control, if an emergency situation arises where concentrations may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[8]

Section 4: Safe Handling and Storage Protocols

Methodical and cautious handling is paramount. The following protocols provide a self-validating system for safe use.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.

-

Weighing: Conduct all weighing of the solid compound on a disposable weigh boat inside the fume hood to contain any dust.

-

Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.[1]

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.

Storage Requirements

Improper storage can lead to degradation, loss of product, and safety hazards.

-

Container: Store in a tightly sealed, properly labeled container.[1][5]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][7]

-

Incompatibilities: Segregate from incompatible materials. This is critical to prevent dangerous reactions. Store away from:

-

Strong Oxidizing Agents

-

Bases[5]

-

Moisture (as the hydrochloride salt can be hygroscopic)

-

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is crucial.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood on).

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[5] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop into the waste container.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]

-

Dispose: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.[1]

// Spill Branch Spill_Small [label="Small & Contained?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Spill_Large [label="Evacuate Area\nAlert Safety Officer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spill_Action [label="Don PPE\nContain & Clean Up\nDispose as HazWaste", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Spill -- Spill_Small [label="Yes"]; Spill -- Spill_Large [label="No"]; Spill_Small -- Spill_Action [label="Yes"]; Spill_Small -- Spill_Large [label="No"];

// Exposure Branch Exposure_Type [label="Route of Exposure?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Exposure_Skin [label="SKIN/EYES:\nFlush with water\nfor 15+ minutes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exposure_Inhale [label="INHALATION:\nMove to Fresh Air", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exposure_Ingest [label="INGESTION:\nRinse Mouth\nDo NOT Induce Vomiting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Medical [label="Remove Contaminated Clothing\nSEEK IMMEDIATE\nMEDICAL ATTENTION", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Exposure -- Exposure_Type [label="Yes"]; Exposure_Type -> Exposure_Skin; Exposure_Type -> Exposure_Inhale; Exposure_Type -> Exposure_Ingest; {Exposure_Skin, Exposure_Inhale, Exposure_Ingest} -> Medical; } /dot Caption: Figure 3: Emergency Response Decision Tree

Section 6: Stability and Reactivity

The compound is stable under recommended storage conditions.[5] However, hazardous reactions can occur.

-

Conditions to Avoid: Avoid creating dust, as fine dust dispersed in air may form combustible concentrations.[5] Also, avoid exposure to moisture, heat, and incompatible materials.[6]

-

Incompatible Materials: As noted in Section 4.2, strong bases and strong oxidizing agents must be avoided.[5]

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[5]

Section 7: Disposal Considerations

All waste containing 2,6-Dichlorophenethylamine hydrochloride must be treated as hazardous waste.[1]

-

Waste Streams: This includes the pure compound, contaminated materials (e.g., gloves, weigh boats, absorbent pads), and empty containers.

-

Procedure: Waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Regulations: Disposal must be carried out by a licensed disposal company in strict accordance with all local, regional, and national environmental regulations.[1][5] Do not allow the chemical to enter drains or the environment.

Conclusion

2,6-Dichlorophenethylamine hydrochloride is a valuable tool for scientific research, but it demands respect and careful handling. Its primary hazard is its corrosive nature, capable of causing severe skin burns and eye damage. By understanding its toxicological profile, implementing robust engineering controls, consistently using the correct PPE, and adhering to methodical handling and emergency protocols, researchers can mitigate the risks effectively. Safety is not merely a checklist; it is a mindset grounded in scientific understanding and diligent practice.

References

- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.

- 2,6-Dichlorophenethylamine. (n.d.). Fluorochem.

- 2,6-Dichlorophenylhydrazine hydrochloride - SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-(2,6-Dichlorophenyl)ethylamine. (2025, July 16). TCI Chemicals.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET - DICHLORAMINE T. (2019, September 16). Spectrum Chemical.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.

- SAFETY DATA SHEET - 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride. (n.d.). Fisher Scientific.

- material safety data sheet - 2,6-dichlorophenol 98%. (n.d.).

- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.

- CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem.

- 2,6-DICHLORO PHENOL CAS No 87-65-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. oxychem.com [oxychem.com]

Pharmacological Properties of 2,6-Dichlorophenethylamine Derivatives: A Structure-Activity and Mechanistic Analysis

An In-depth Technical Guide

Abstract

The 2-phenethylamine scaffold is a foundational structure in medicinal chemistry, giving rise to a vast array of neuropharmacologically active compounds, from endogenous neurotransmitters to potent therapeutic agents and research chemicals[1][2]. Chemical modification of the phenyl ring is a key strategy to modulate the potency, selectivity, and metabolic stability of these derivatives. This guide provides a comprehensive technical analysis of the anticipated pharmacological properties of 2,6-dichlorophenethylamine derivatives. Due to a scarcity of direct research on this specific substitution pattern, this document synthesizes data from related halogenated phenethylamines and fundamental medicinal chemistry principles to build a predictive profile. We will explore the profound influence of ortho-position dichlorination on steric and electronic properties, project its impact on interactions with key CNS targets such as serotonin receptors and monoamine transporters, and provide detailed, validated protocols for the empirical characterization of such novel compounds.

Introduction: The Phenethylamine Scaffold and the Rationale for Halogenation

The 2-phenethylamine backbone, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is the privileged structure for engaging with monoamine systems in the central nervous system. The strategic placement of substituents on the phenyl ring can dramatically alter a compound's pharmacological profile.

Halogenation, particularly with chlorine, is a time-tested strategy in drug design for several key reasons[3][4]:

-

Increased Lipophilicity: The addition of chlorine atoms increases the molecule's hydrophobicity[3]. This can enhance its ability to cross the blood-brain barrier and to interact with hydrophobic pockets within target proteins like GPCRs and transporters[3].

-

Metabolic Blocking: Halogens can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability[3].

-

Altered Electronic Profile: Chlorine is an electron-withdrawing group, which modifies the electron density of the aromatic ring. This can alter key interactions, such as π-π stacking or cation-π interactions, within a receptor binding site.

-

Conformational Restriction: Bulky substituents, especially at the ortho (2 and 6) positions, can restrict the rotation of the ethylamine side chain relative to the phenyl ring. This conformational constraint can "lock" the molecule into a more bioactive conformation, increasing affinity and selectivity for a specific receptor subtype.

The 2,6-dichloro substitution pattern is particularly intriguing. The presence of two bulky, electron-withdrawing groups flanking the ethylamine side chain is expected to impose significant steric hindrance and electronic modulation, leading to a unique pharmacological profile compared to other di- or mono-halogenated analogs.

Caption: General structure of 2,6-Dichlorophenethylamine.

Predicted Pharmacological Profile: A Mechanistic Extrapolation

While direct empirical data is lacking, we can construct a robust hypothesis regarding the pharmacology of 2,6-dichlorophenethylamine derivatives by examining structure-activity relationship (SAR) data from related compounds.

Primary Target Predictions: Serotonin Receptors and Monoamine Transporters

Phenethylamines are well-established ligands for serotonin (5-HT) receptors and monoamine transporters (DAT, NET, SERT)[2][5]. The specific substitution pattern dictates the affinity and functional activity at these targets.

-

Serotonin 5-HT₂A Receptor: This receptor is the primary target for classic psychedelic phenethylamines[6][7][8]. SAR studies consistently show that halogenation can positively influence 5-HT₂A affinity, particularly at the para (4) position[6][7][8]. The 2,6-dichloro pattern is novel in this context. The steric bulk may hinder optimal binding at the 5-HT₂A orthosteric site. However, it could also promote a unique binding pose, potentially leading to functional selectivity (biased agonism) or antagonism. It is plausible that these derivatives will exhibit moderate to high affinity for the 5-HT₂A receptor[9][10].

-

Monoamine Transporters: Halogenated phenethylamines and amphetamines are known inhibitors of monoamine transporters. Increasing the size of substituents can decrease selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT), often resulting in potent serotonin uptake inhibition for halogenated derivatives[5]. The significant lipophilicity conferred by the two chlorine atoms suggests that 2,6-dichlorophenethylamine derivatives could be potent inhibitors of SERT and potentially DAT and NET.

Structure-Activity Relationship (SAR) Insights

-

Steric Effects: The ortho-substituents will likely force the ethylamine side chain into a conformation perpendicular to the phenyl ring. This contrasts with more flexible phenethylamines and could be a critical determinant of receptor selectivity. For example, in a study on halogenated phenylethanolamines, 2,5-dihalogenated compounds showed stronger beta-adrenolytic effects than 2,4- or 3,4-dihalogenated derivatives, highlighting the critical role of substituent positioning[11].

-

Electronic Effects: The inductive electron withdrawal by two chlorine atoms will decrease the basicity of the amine group (pKa) and reduce the electron density of the phenyl ring. This could weaken cation-π interactions, which are often crucial for ligand binding at aminergic GPCRs, but may enhance other types of interactions within the binding pocket.

Table 1: Predicted Receptor Affinity Profile for 2,6-Dichlorophenethylamine

| Target Protein | Predicted Affinity (Ki) | Rationale |

| 5-HT₂A Receptor | 10 - 500 nM | Halogenation generally increases affinity for 5-HT receptors; steric bulk at ortho positions may modulate this.[6][9] |

| 5-HT₂C Receptor | 50 - 1000 nM | High sequence homology with 5-HT₂A; often a secondary target for phenethylamines.[12] |

| Serotonin Transporter (SERT) | 5 - 200 nM | Increased lipophilicity and halogenation are associated with potent SERT inhibition.[5] |

| Dopamine Transporter (DAT) | 50 - 1500 nM | Generally lower affinity than for SERT in halogenated analogs.[5] |

| Norepinephrine Transporter (NET) | 50 - 2000 nM | Affinity is variable but often present in phenethylamine-based transporter inhibitors.[5] |

| Adrenergic Receptors (α, β) | > 1000 nM | While possible, the substitution pattern does not align with classic adrenergic ligands; 2,5-dihalo substitution appears more favorable for beta-blocking.[11] |

Methodologies for Pharmacological Characterization

To empirically validate the predicted profile, a tiered screening approach is necessary. The following protocols are designed to be self-validating by incorporating essential controls.

Protocol: Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

-

Non-specific ligand: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound (e.g., 2,6-dichlorophenethylamine) at various concentrations.

-

96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: Designate wells for Total Binding (radioligand + buffer), Non-Specific Binding (NSB) (radioligand + mianserin), and Competition (radioligand + test compound at 10-12 concentrations).

-

Reagent Preparation: Dilute the test compound to create a serial dilution curve (e.g., from 100 µM to 1 pM). Prepare cell membranes in assay buffer to a final concentration of 10-20 µg protein per well. Prepare [³H]ketanserin to a final concentration of ~1 nM.

-

Incubation: To each well, add 50 µL of the appropriate component (buffer, mianserin, or test compound), followed by 50 µL of [³H]ketanserin, and finally 100 µL of the membrane suspension.

-

Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/B filter mat using a cell harvester. Wash each filter 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Protocol: Gq-Mediated Calcium Flux Functional Assay

This assay determines whether the compound acts as an agonist or antagonist at the 5-HT₂A receptor, which signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).

Materials:

-

HEK293 cells expressing human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Reference Agonist: Serotonin (5-HT).

-

Test Compound.

-

Fluorescent plate reader (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove growth media and add Fluo-4 AM dye loading solution. Incubate for 60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Assay (Agonist Mode):

-

Place the plate in the fluorescent reader and measure baseline fluorescence.

-

Add varying concentrations of the test compound and monitor the change in fluorescence over time (typically 2-3 minutes).

-

A dose-dependent increase in fluorescence indicates agonist activity.

-

-

Assay (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Add a fixed concentration of serotonin (the EC₈₀ concentration, which gives 80% of the maximal response).

-

Monitor the change in fluorescence. A dose-dependent inhibition of the serotonin-induced signal indicates antagonist activity.

-

-

Data Analysis:

-

For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to serotonin.

-

For antagonist mode, plot the inhibited response against the log concentration of the test compound to determine the IC₅₀.

-

Caption: Simplified Gq signaling cascade for the 5-HT₂A receptor.

Conclusion and Future Directions

The 2,6-dichlorophenethylamine scaffold represents an unexplored area of neuropharmacology. Based on established structure-activity relationships for halogenated phenethylamines, derivatives from this class are predicted to be potent modulators of serotonin receptors and transporters. The significant steric and electronic influence of the 2,6-dichloro substitution pattern is likely to produce compounds with unique selectivity and functional profiles compared to previously studied analogs.

The immediate path forward requires the synthesis of these novel compounds and their systematic evaluation using the detailed in vitro protocols provided herein. Initial binding and functional assays should focus on the 5-HT₂A receptor and the serotonin transporter. Subsequent studies should broaden the scope to include other 5-HT receptor subtypes, DAT, and NET to build a complete pharmacological profile. The insights gained from these studies will not only characterize a new chemical space but will also deepen our fundamental understanding of how specific halogenation patterns drive ligand-receptor interactions in the central nervous system.

References

-

Bruhn, J. G., El-Seedi, H. R., Stephanson, N., Beck, O., & Shulgin, A. T. (2008). Ecstasy analogues found in cacti. Journal of Psychoactive Drugs, 40(2), 219–222. URL: [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. URL: [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) and related amphetamines. Frontiers in Pharmacology. URL: [Link]

-

Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. URL: [Link]

-

Martínez-Cócera, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. URL: [Link]

-

ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. URL: [Link]

-

Wang, Y., Chen, Y., & Kim, S. K. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 177–186. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eurochlor.org [eurochlor.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

Technical Sourcing Guide: High Purity 2-(2,6-Dichlorophenyl)ethan-1-amine HCl

The following is an in-depth technical guide on the sourcing, quality qualification, and handling of 2-(2,6-Dichlorophenyl)ethan-1-amine Hydrochloride .

Executive Summary & Chemical Identity[1][2]

2-(2,6-Dichlorophenyl)ethan-1-amine (also known as 2,6-Dichlorophenethylamine) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for alpha-2 adrenergic agonists and various CNS-active agents. While often commercially available as the liquid free base (CAS 14573-23-0 ), the Hydrochloride (HCl) salt is the preferred form for solid-state stability, precise weighing, and biological assay formulation.

This guide addresses the technical gap between catalog listings and research-grade requirements, focusing on impurity exclusion (specifically regioisomers and dechlorinated byproducts) that can silently compromise SAR (Structure-Activity Relationship) data.

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride |

| Common Name | 2,6-Dichlorophenethylamine HCl |

| CAS (Free Base) | 14573-23-0 |

| CAS (HCl Salt) | Not widely indexed; typically custom-prepared or cited as 14573-23-0 (HCl) |

| Molecular Formula | C₈H₉Cl₂N[1][2][3][4][5] · HCl |

| Molecular Weight | 190.07 (Base) / 226.53 (HCl Salt) |

| Key Structural Feature | Ortho-disubstituted chlorine pattern (Steric bulk, metabolic stability) |

Sourcing Landscape & Supplier Qualification

The market for this compound is bifurcated into Catalog Suppliers (Gram-scale, variable salt availability) and Custom Synthesis CROs (Kilogram-scale, strict salt specification).

Tier 1: Catalog Suppliers (Discovery Scale <100g)

Suitable for: Initial SAR screening, in vitro assays.

| Supplier | Catalog / SKU | Purity Claim | Form | Notes |

| TCI Chemicals | D2926 | >98.0% (GC) | Liquid (Base) | Requires in-house conversion to HCl for long-term storage. |

| Fluorochem | F128200 | 97% | Liquid (Base) | Good availability in Europe; check CoA for water content. |

| Thermo (Alfa/Acros) | Legacy Acros | 97-98% | Liquid (Base) | Standard grade; often requires redistillation or salt formation. |

Tier 2: Strategic Sourcing (Development Scale >100g)

Suitable for: Process development, animal studies, GLP tox.

For larger quantities, "off-the-shelf" catalog items often lack the specific impurity controls required for drug development. You must qualify a manufacturer based on their synthesis route.

The "Red Flag" Synthesis Routes:

-

Catalytic Hydrogenation of Nitriles: If the supplier uses Pd/C or Raney Ni to reduce 2,6-dichlorobenzyl cyanide, there is a high risk of dechlorination , leading to 2-chlorophenethylamine or phenethylamine impurities. These are potent biological contaminants.

-

Non-Selective Chlorination: Routes starting from ethylbenzene chlorination often yield difficult-to-separate regioisomers (2,3-dichloro, 2,4-dichloro, and 2,5-dichloro analogs).

Technical Integrity: Self-Validating QC Protocol

Do not rely solely on the Vendor CoA. The following protocol provides a self-validating system to ensure the material meets "High Purity" standards (>98% chemical, >99% isomeric).

A. Critical Impurity Profiling

The 2,6-dichloro substitution pattern is sterically crowded. Impurities often arise from incomplete reactions or isomer contamination.

QC Workflow Diagram (DOT):

Figure 1: Quality Control Decision Tree for qualifying incoming 2,6-Dichlorophenethylamine.

B. Analytical Validation Criteria

-

1H NMR (Isomeric Purity):

-

Diagnostic Signal: The aromatic protons of the 2,6-dichloro isomer appear as a characteristic doublet-triplet pattern (or multiplet depending on resolution) at ~7.4 ppm.

-

Failure Mode: Presence of complex multiplets or asymmetry in the aromatic region suggests contamination with 2,4- or 2,5-dichloro isomers.

-

-

LC-MS (Dechlorination Check):

-

Target Mass: [M+H]+ = 190/192/194 (Cl2 isotope pattern).

-

Critical Impurity: Look for m/z 156 ([M+H]+ for monochloro). Tolerance: <0.1%. Monochloro analogs often have significantly different biological potency (e.g., higher affinity for off-targets).

-

Experimental Protocol: Conversion to HCl Salt

Most high-purity sources supply the free base (a caustic, air-sensitive liquid). For consistent biological data, convert to the HCl salt immediately upon receipt.

Objective: Convert 2-(2,6-Dichlorophenyl)ethan-1-amine (Free Base) to the Hydrochloride Salt.

Reagents:

-

2-(2,6-Dichlorophenyl)ethan-1-amine (Free Base)

-

Diethyl ether (Anhydrous) or Methyl tert-butyl ether (MTBE)

-

HCl in Dioxane (4M) or HCl gas

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the amine free base in 10 volumes of anhydrous diethyl ether (or MTBE) under Nitrogen atmosphere. Note: The free base absorbs CO2 from air; handle rapidly.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane with vigorous stirring.

-

Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

-

Isolation: Filter the solid under vacuum (sintered glass funnel).

-

Washing: Wash the filter cake 3x with cold diethyl ether to remove unreacted organic impurities.

-

Drying: Dry under high vacuum (<1 mbar) at room temperature for 4 hours.

-

Yield: Typical yield >90%.

-

Storage: Store in a desiccator at -20°C. The HCl salt is hygroscopic but chemically stable.

Handling & Safety (SDS Summary)

Free Base (CAS 14573-23-0):

-

Hazards: Corrosive (Skin/Eye burns). Harmful if swallowed.[6]

-

Storage: Nitrogen flush required. Reacts with CO2 to form carbamates (white crust).

HCl Salt:

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Keep tightly sealed.

Synthesis Pathway & Impurity Origin:

Figure 2: Synthesis pathway highlighting origin of critical impurities.

References

-

TCI Chemicals. Product Specification: 2-(2,6-Dichlorophenyl)ethylamine (D2926). Retrieved from .

-

Fluorochem. Product Specification: 2,6-Dichlorophenethylamine (F128200).[6] Retrieved from .

-

PubChem. Compound Summary: 2,6-Dichlorophenethylamine (CAS 14573-23-0).[5] National Library of Medicine. Retrieved from .

-

BenchChem. Synthesis Routes and Impurity Profiles for Dichlorophenethylamines. Retrieved from .

Sources

- 1. 2-(2,6-Dichlorophenyl)ethylamine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. scribd.com [scribd.com]

- 3. 1004-38-2 | 2,4,6-Triaminopyrimidine | Amines | Ambeed.com [ambeed.com]

- 4. labproinc.com [labproinc.com]

- 5. Phosphonomycin (R)-1-phenethylamine salt [25383-07-7] | King-Pharm [king-pharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Note: Optimized Acylation Protocols for 2-(2,6-Dichlorophenyl)ethan-1-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the reaction conditions for the N-acylation of 2-(2,6-Dichlorophenyl)ethan-1-amine (CAS: 14573-23-0). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for other phenethylamines or as a precursor to imidazoline-based ligands (e.g., Lofexidine analogs).

Substrate Analysis

Unlike 2,6-dichloroaniline, where the amine is directly attached to the sterically crowded aromatic ring, the target molecule is a phenethylamine . The ethyl spacer (

-

Nucleophilicity: The amine remains highly nucleophilic. The inductive electron-withdrawing effect of the dichlorophenyl ring is significantly attenuated by the two-carbon linker.

-

Steric Environment: The nitrogen is accessible. However, the lipophilicity of the 2,6-dichlorophenyl group dictates solvent choice and workup procedures.

-

Salt Form: The starting material is frequently supplied as the hydrochloride salt (

). Failure to fully liberate the free base is the #1 cause of low yields.

Reaction Pathway Visualization

The following diagram illustrates the decision logic for selecting the appropriate acylation method based on the electrophile source.

Figure 1: Decision tree for acylation strategies. Note the requirement for excess base to neutralize the HCl salt.

Method A: Acyl Chloride/Anhydride Protocol (Standard)

This is the preferred method for simple acyl groups (acetyl, benzoyl, etc.) due to high atom economy and simplified purification.

Reagents & Stoichiometry[2]

| Component | Role | Equivalents | Notes |

| Amine HCl Salt | Substrate | 1.0 | 2-(2,6-Dichlorophenyl)ethan-1-amine HCl |

| Acyl Chloride | Electrophile | 1.1 – 1.2 | Freshly distilled or high purity |

| DIPEA | Base | 3.0 | 1 eq to neutralize salt, 1 eq to quench HCl byproduct, 1 eq excess |

| DCM | Solvent | [0.1 M] | Anhydrous Dichloromethane |

| DMAP | Catalyst | 0.05 | Optional: Use only for sterically hindered acyl chlorides |

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Add the amine HCl salt (1.0 eq) and anhydrous DCM. The salt will likely remain suspended.

-

Liberation: Add Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

-

Checkpoint: The suspension should clear as the free base is liberated and dissolves in DCM. If turbidity persists after 10 mins, add a minimal amount of DMF (10% v/v).

-

-

Addition: Cool the solution to 0°C (ice bath). Add the Acyl Chloride (1.1 eq) dropwise over 5-10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

-

-

Quench: Add saturated aqueous

(10 mL/mmol). Stir vigorously for 15 minutes to hydrolyze excess acyl chloride.

Workup (The "Sandwich" Wash)

Due to the lipophilicity of the 2,6-dichlorophenyl group, the product is highly soluble in organics.

-

Separate phases.[1] Extract aqueous layer with DCM (2x).

-

Acid Wash: Wash combined organics with 1M HCl (removes unreacted amine and DIPEA).

-

Base Wash: Wash with sat.

(removes carboxylic acid byproducts). -

Dry: Dry over

, filter, and concentrate.

Method B: Carboxylic Acid Coupling (HATU)

Use this method when the acyl group is complex, chiral, or acid-sensitive.

Reagents & Stoichiometry[2]

| Component | Role | Equivalents | Notes |

| Carboxylic Acid | Partner | 1.0 | Limiting reagent usually |

| Amine HCl Salt | Substrate | 1.1 | Slight excess ensures acid consumption |

| HATU | Coupling Agent | 1.2 | Preferred over EDC for faster kinetics |

| DIPEA | Base | 3.0 | Critical for HATU activation |

| DMF | Solvent | [0.2 M] | High solubility required |

Step-by-Step Protocol

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF under

. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at RT. -

Amine Addition: In a separate vial, dissolve the Amine HCl salt (1.1 eq) in minimal DMF + DIPEA (2.0 eq). Add this solution to the activated acid mixture.

-

Reaction: Stir at RT for 2–16 hours.

-

Workup:

-

Dilute with EtOAc (excess, ~10x reaction volume).

-

Wash with 5% LiCl solution (3x) to remove DMF.

-

Follow with standard Acid/Base wash as described in Method A.

-

Troubleshooting & Optimization

Solubility Issues

The 2,6-dichloro motif adds significant lipophilicity ("grease") to the molecule.

-

Problem: Product oils out or is gummy.

-

Solution: Do not rely on recrystallization from water/ethanol.[5] Use column chromatography (Gradient: 0

40% EtOAc in Hexanes). The dichlorophenyl group provides distinct UV retention (

Aggregation

While the ethyl linker prevents steric clash at the nitrogen, the dichlorophenyl rings can stack in concentrated solutions.

-

Observation: Broad NMR signals.

-

Fix: Run NMR in DMSO-

at 350K or dilute the sample.

Regioselectivity (If other nucleophiles are present)

If your acylating agent has other electrophilic sites (e.g., alkyl halides), the primary amine is the most nucleophilic species. However, maintain temperatures

References

-

Vertex AI Search. (2023). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling. 6[7]

-

Organic Chemistry Portal. (2023). Amide Bond Formation - General Strategies. 8[7]

-

PubChem. (2023). 1-(2,6-Dichlorophenyl)ethanamine hydrochloride - Compound Summary. 9

-

ACS Publications. (2019).[2] Synthesis and Pharmacological Characterization of D1 Positive Allosteric Modulators (LY3154207). 4

Sources

- 1. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hepatochem.com [hepatochem.com]

- 9. 1-(2,6-Dichlorophenyl)ethanamine hydrochloride | C8H10Cl3N | CID 57415737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of C-terminal phenethylamine peptide analogs

An In-Depth Guide to the Synthesis of C-Terminal Phenethylamine Peptide Analogs

Application Note & Protocols

Abstract

The functionalization of a peptide's C-terminus offers a powerful strategy to modulate its pharmacological profile, influencing stability, receptor affinity, and membrane permeability[1][2]. The phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous neurotransmitters and therapeutic agents that target the central nervous system and other biological systems[3][4][5]. This guide provides a detailed exploration of robust chemical strategies for synthesizing peptide analogs featuring a C-terminal phenethylamine moiety. We present a comprehensive overview of the primary synthetic routes, including on-resin reductive amination and multicomponent reactions, complete with step-by-step protocols, mechanistic insights, and purification guidelines tailored for researchers in peptide chemistry and drug development.

Introduction: The Strategic Value of C-Terminal Phenethylamides

Standard solid-phase peptide synthesis (SPPS) yields peptides with a C-terminal carboxylic acid, a negatively charged group at physiological pH. While essential for the activity of some native peptides, this moiety can also be a liability, contributing to rapid enzymatic degradation by carboxypeptidases and poor cell penetration.[6] Modifying the C-terminus, for instance by amidation, neutralizes this charge, often leading to enhanced biological activity and stability[7].

Coupling this modification with the phenethylamine pharmacophore is a compelling drug design strategy. Phenethylamine and its derivatives are known to interact with a wide array of receptors, including adrenergic, dopaminergic, and serotonergic receptors, and transporters[4][8]. By appending this moiety to a peptide, researchers can create hybrid molecules with potentially novel or enhanced biological activities. These analogs might exhibit improved CNS penetration, serve as targeted delivery vehicles, or possess unique receptor interaction profiles, making them valuable tools for developing new therapeutics[9].

This document outlines three primary, field-proven strategies for constructing these valuable analogs, focusing on solid-phase techniques that offer efficiency and ease of purification[10][11].

Overview of Synthetic Strategies

The synthesis of C-terminal phenethylamide peptides can be approached from several angles, primarily leveraging the versatility of solid-phase chemistry. We will detail three robust methods.

Strategy A: Post-Synthesis Reductive Amination This approach involves the synthesis of a peptide on a standard resin, followed by the chemical reduction of the C-terminal carboxylic acid to an aldehyde, and subsequent reductive amination with phenethylamine.

Strategy B: Synthesis from a Pre-functionalized Resin A more direct route involves first anchoring the phenethylamine moiety to an aldehyde-functionalized resin via reductive amination, creating a secondary amine anchor point from which the peptide chain is then elongated using standard SPPS protocols.[12]

Strategy C: On-Resin Ugi Multicomponent Reaction The Ugi four-component reaction (4CR) provides a highly convergent method to install the C-terminal residue and the phenethylamine group simultaneously, offering significant modularity and efficiency.[13]

Synthetic Workflows: Visualized

To clarify the sequence of operations for each strategy, the following diagrams illustrate the key transformations on the solid support.

Caption: Workflow for Strategy A.

Caption: Workflow for Strategy B.

Caption: Workflow for Strategy C.

Detailed Experimental Protocols

The following protocols are designed for manual synthesis in standard laboratory glassware equipped for SPPS. Adjustments may be necessary for automated synthesizers.

Protocol 1: Synthesis via Strategy B (Pre-functionalized Resin)

This method is often the most straightforward and reliable, building upon a well-defined starting point. It involves attaching phenethylamine to an aldehyde resin first, followed by standard peptide elongation.[12]

Materials & Reagents

| Reagent/Material | Function | Supplier Example |

| Benzaldehyde Resin | Solid Support | Novabiochem® |

| Phenethylamine | C-terminal Moiety | Sigma-Aldrich |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | Sigma-Aldrich |

| Fmoc-Protected Amino Acids | Building Blocks | Bachem |

| HBTU/HATU | Coupling Reagent | AAPPTec |

| Piperidine | Fmoc Deprotection Agent | Sigma-Aldrich |

| Dichloromethane (DCM) | Solvent | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Solvent | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Cleavage & Deprotection | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Scavenger | Sigma-Aldrich |

Step-by-Step Methodology

-

Resin Preparation & Swelling:

-

Place benzaldehyde resin (1.0 g, ~1.0 mmol/g loading) in a fritted reaction vessel.

-

Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

-

Drain the solvent.

-

-

Reductive Amination of Resin:

-

Dissolve phenethylamine (5.0 mmol, 5 eq.) in 10 mL of 1% acetic acid in DMF. Add this solution to the resin.

-

Agitate gently for 1 hour to allow for imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) (5.0 mmol, 5 eq.) to the vessel.

-

Scientist's Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions. The reaction is typically monitored for completion using a Kaiser test on a small sample of beads (a positive test indicates remaining primary amine from unreacted resin, which is not expected here; a chloranil test is better for secondary amines).

-

Allow the reaction to proceed for 12-16 hours at room temperature.

-

Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

-

Peptide Elongation (Standard Fmoc-SPPS):

-

Swell the newly functionalized phenethylamine-resin in DMF (10 mL) for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Scientist's Note: Coupling onto a secondary amine can be slower than onto a primary amine. Double coupling or using a more potent activator like HATU may be necessary. Monitor coupling completion with a Kaiser test (should be negative, blue beads indicate incomplete coupling).

-

Drain and wash with DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

-

Drain, and add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes.

-

Drain and wash thoroughly with DMF (5x).

-

-

Subsequent Cycles: Repeat the coupling and deprotection steps for each amino acid in the sequence until the full peptide is assembled.[14][15]

-

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin completely.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

-

CAUTION: Work in a fume hood. TFA is highly corrosive.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate for 2-3 hours at room temperature.

-

Scientist's Note: TIS is a scavenger used to trap reactive carbocations generated from side-chain protecting groups (e.g., from Trp, Met, Cys), preventing side reactions with the peptide.[14]

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate (the crude peptide) should form. Place the ether suspension at -20°C for 1 hour to maximize precipitation.

-

Centrifuge the suspension, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Synthesis via On-Resin Ugi Reaction (Strategy C)

This advanced protocol leverages a multicomponent reaction for rapid and diverse C-terminal modification.[13][16]

Step-by-Step Methodology

-

Preparation of Isocyanide Resin:

-

This protocol begins with a commercially available amine resin (e.g., Rink Amide resin). The amine is converted to a formamide and then dehydrated to the isocyanide. This is a specialized procedure requiring careful execution. Refer to literature for detailed preparation of isocyanide resins.

-

-

Ugi Four-Component Reaction:

-

Swell the isocyanide resin (1.0 eq.) in a 1:1 mixture of trifluoroethanol (TFE) and DCM.[13]

-

Add the aldehyde component (e.g., isobutyraldehyde, 10 eq.) and the amine component (phenethylamine, 10 eq.). Agitate for 30 minutes to allow for imine formation.

-

Add the carboxylic acid component (the first Fmoc-amino acid of the sequence, 10 eq.).

-

Agitate for 24-48 hours.

-

Scientist's Note: The Ugi reaction creates an α-acylamino amide structure. The reaction is highly versatile, allowing for three points of diversity (aldehyde, amine, isocyanide) to be introduced in a single step.[17]

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Peptide Elongation and Cleavage:

-

Proceed with standard Fmoc-SPPS as described in Protocol 1, Step 3, starting from the Fmoc deprotection of the first residue.

-

Perform final cleavage and deprotection as described in Protocol 1, Step 4.

-

Purification and Characterization

Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and by-products from the cleavage process.[18]

Protocol 3: Preparative RP-HPLC Purification

Instrumentation & Materials

| Item | Specification |

| HPLC System | Preparative scale with UV detector (220 nm & 280 nm) |

| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Sample | Crude peptide dissolved in minimal Mobile Phase A |

Step-by-Step Methodology

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is poor, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.45 µm filter.

-

Method Development (Analytical Scale): First, run a small analytical injection with a rapid gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of the target peptide.

-

Preparative Run:

-

Equilibrate the preparative column with a low percentage of Buffer B (e.g., 5%).

-

Inject the crude sample.

-

Run a shallow gradient centered around the elution percentage determined from the analytical run. For example, if the peptide eluted at 40% B, a preparative gradient might be 30-50% B over 40 minutes.

-

Scientist's Note: A shallow gradient is crucial for achieving good separation between the desired product and closely eluting impurities.[19]

-

Collect fractions based on the UV chromatogram peaks.

-

-

Fraction Analysis: Analyze each collected fraction using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure product (>95% purity is a common target).

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a white, fluffy powder.

Characterization

-

High-Resolution Mass Spectrometry (HRMS): Use ESI-MS to confirm the identity of the final product. The observed mass should match the calculated theoretical mass of the protonated molecule [M+H]⁺.

-

Analytical HPLC: Used to assess the purity of the final product. The result is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Expected Characterization Data

| Analysis | Expected Result |

| Analytical HPLC | Single major peak with purity >95% |

| HRMS (ESI+) | [M+H]⁺ peak matching calculated mass (within 5 ppm) |

Conclusion

The synthesis of C-terminal phenethylamine peptide analogs represents a strategic fusion of peptide chemistry and medicinal chemistry principles. The solid-phase methods detailed in this guide, particularly the pre-functionalized resin approach (Strategy B), provide reliable and versatile pathways to these valuable molecules. By carefully selecting the synthetic strategy and adhering to rigorous purification and characterization protocols, researchers can efficiently generate novel peptide analogs with tailored properties for advanced drug discovery and chemical biology applications.

References

-

Hanssens, J., van Dun, S., Lokate, T.H.G., et al. (2024). Merging the Passerini reaction with chemo-enzymatic synthesis for C-terminal peptide modification. Maastricht University. [Link]

-

Becer, C.R., et al. (n.d.). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. CentAUR. [Link]

-

Becer, C.R., et al. (2017). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 8(38), 5986-5991. [Link]

-

Hanssens, J., van Dun, S., Lokate, T.H.G., et al. (2024). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. ChemRxiv. [Link]

-

Karayiannis, D., & Dömling, A. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Molecules, 29(5), 1152. [Link]

-

Li, X., et al. (2021). On-Resin Ugi Reaction for C-Terminally Modified and Head-to-Tail Cyclized Antibacterial Peptides. Organic Letters, 23(21), 8349-8353. [Link]

-

Hanssens, J., van Dun, S., Lokate, T.H.G., et al. (2024). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. ResearchGate. [Link]

-

Li, X., & Chou, H.-T. (2020). On-Resin Passerini Reaction toward C-Terminal Photocaged Peptides. Organic Letters, 22(1), 214-218. [Link]

-

Koyama, Y., & Gudeangadi, P. (2018). Ugi Reaction for Alternating Peptides. Chem-Station. [Link]

-

Hanssens, J., et al. (2024). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. ChemRxiv. [Link]

-

Arbour, C.A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry, 18(40), 7934-7949. [Link]

-

van den Berg, S.A.J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 686-692. [Link]

-

Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

-

Bio-Works. (n.d.). Peptide purification. Bio-Works. [Link]

-

Bonetto, V., et al. (1997). C-terminal sequence determination of modified peptides by MALDI MS. Journal of Protein Chemistry, 16(5), 371-374. [Link]

-

Krieger, D.E., et al. (1976). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences, 73(9), 3160-3164. [Link]

-

Lee, Y., & Silverman, R.B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecular Diversity, 5, 147. [Link]

-

Knoll, M.D., et al. (2024). Site-specific synthesis of N(6)-carboxymethyl and -ethyl lysine glycated α-synuclein. Organic & Biomolecular Chemistry. [Link]

-

Arbour, C.A., et al. (2020). Recent advances in the synthesis of C-terminally modified peptides. Organic & Biomolecular Chemistry, 18(40), 7934-7949. [Link]

-

JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. JPT. [Link]

-

Pillai, V.N.R., & Mathew, A. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396. [Link]

-

CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis. CD Formulation. [Link]

-

Nogueira, C.T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

-

Kim, M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 81-89. [Link]

-

Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Nogueira, C.T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Distefano, M.D., et al. (2010). Solid-Phase Synthesis of C-Terminal Peptide Libraries for Studying the Specificity of Enzymatic Protein Prenylation. Biopolymers, 94(4), 438-446. [Link]

-

Kim, M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 81-89. [Link]

-

Schindler, C.W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109605. [Link]

-

Almquist, B.D., et al. (2025). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A, 113(5). [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3149. [Link]

Sources

- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. researchgate.net [researchgate.net]

- 6. jpt.com [jpt.com]

- 7. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.org [mdpi.org]

- 11. bachem.com [bachem.com]

- 12. research.tue.nl [research.tue.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. agilent.com [agilent.com]

Troubleshooting & Optimization

Removing 2,4-dichloro regioisomer impurities from 2,6-isomer

Technical Support Center: Isomer Purification

Introduction for the Researcher

Welcome to the technical support guide for the purification of 2,6-dichlorotoluene (2,6-DCT). As professionals in chemical research and pharmaceutical development, we understand that the purity of your starting materials and intermediates is paramount. The presence of regioisomers, such as 2,4-dichlorotoluene (2,4-DCT), can lead to downstream impurities, lower yields, and complications in regulatory filings.

This document provides in-depth, field-proven guidance on tackling a common and often challenging purification step: the removal of the 2,4-DCT impurity from the desired 2,6-DCT product. Due to their structural similarities, these isomers exhibit very close physical properties, rendering traditional separation techniques like simple distillation ineffective.[1] This guide is structured in a question-and-answer format to directly address the issues you may encounter, followed by detailed troubleshooting protocols and the scientific principles behind them.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate 2,4-dichlorotoluene from 2,6-dichlorotoluene?

A: The difficulty stems from the isomers' nearly identical physical properties, a direct result of their similar molecular structures and weight. Both are colorless, lipophilic liquids with very close boiling points, which makes separation by fractional distillation nearly impossible.[1][2] Their similar polarity also makes chromatographic separation a non-trivial task that requires careful method development.

To illustrate this challenge, consider their core physicochemical properties:

| Property | 2,6-Dichlorotoluene (Desired Product) | 2,4-Dichlorotoluene (Impurity) | Significance of the Difference |

| Molecular Weight | 161.03 g/mol | 161.03 g/mol | Identical |

| Boiling Point | ~201 °C | ~201 °C | Negligible difference; distillation is ineffective.[1] |

| Melting Point | 2.6 °C | -13 °C | Significant difference. This is the key property exploited for melt crystallization.[1] |

| Density | ~1.266 g/mL | ~1.25 g/mL | Minor difference; not practical for separation.[1] |

| Water Solubility | Insoluble | Insoluble | Both are hydrophobic; separation via aqueous extraction is not feasible.[3][4] |

The most significant and exploitable difference lies in their melting points. This property forms the basis of the most effective and scalable purification method: fractional melt crystallization .

Q2: What are the most viable methods for purifying 2,6-dichlorotoluene at a laboratory scale?

A: For laboratory-scale purification (milligrams to several grams), you have three primary options, each with its own advantages and complexities:

-

Fractional Melt Crystallization: This is often the most practical and scalable method. It leverages the significant difference in melting points between the two isomers. By carefully cooling the mixture, the higher-melting point 2,6-DCT will solidify first, allowing the liquid, 2,4-DCT-enriched mother liquor to be removed.[5]

-

Selective Adsorption Chromatography: This technique uses molecular sieves or zeolites that can differentiate between the isomers based on their shapes. A patented method shows that ZSM-5 type zeolites can be used to selectively adsorb other DCT isomers while allowing the 2,6-DCT to pass through as a non-adsorbed component.[6] This can be highly effective but requires specialized adsorbents.

-

Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements on a small scale, preparative HPLC can provide excellent separation.[7] However, it is often resource-intensive, requires significant solvent volumes, and can be costly to scale up.

Q3: I tried simple distillation, but the purity of my 2,6-dichlorotoluene barely improved. Why?

A: This is an expected outcome. As shown in the table above, the boiling points of 2,4-DCT and 2,6-DCT are virtually identical at approximately 201 °C.[1] Standard fractional distillation columns, even those with high theoretical plates, cannot effectively resolve components with such a small difference in volatility. Attempting to do so will result in significant time and energy expenditure with minimal improvement in isomeric purity.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for the most effective purification strategies.

Method 1: Purification by Fractional Melt Crystallization